molecular formula C8H7F4N B1419647 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine CAS No. 1038724-69-4

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine

Cat. No. B1419647
M. Wt: 193.14 g/mol
InChI Key: KEZCRGUNLBJCLU-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine, also known as 2,5-difluorophenethylamine, is a fluorinated amine compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 80-81°C and a melting point of -90°C. It is also an effective organic solvent and can be used as a catalyst in various chemical reactions. This compound has been extensively studied for its potential applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Synthesis and Reactivity:

  • In one study, the synthesis of compounds involving (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate demonstrated that reactions with secondary amines could yield novel (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates with high yields, indicating the potential of fluoro-functionalized amines in synthesizing complex organophosphorus compounds (Hanamoto, Morita, & Shindo, 2003).

Stability and Addition Reactions:

  • Another research focused on the generation, thermal stability, and reactions of 2,5-difluorophenyl lithium and Grignard reagents. The study detailed the preparation methods and examined the stability and synthetic utility of these organolithium and organomagnesium reagents in addition to aldehyde and ketone electrophiles (Scott, Brewer, Davies, & Brands, 2004).

Photophysical Properties:

  • The photophysical properties of related compounds, such as hydroxydialkylamino cruciforms, have been investigated. These compounds exhibit significant changes in absorption and emission in response to different chemical stimuli, showing potential applications in sensor technologies for detecting metal cations and amines (McGrier et al., 2011).

Agricultural Applications:

  • Research into the catalyst-free domino reaction of certain compounds with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine led to the synthesis of furan derivatives. Some of these compounds displayed high mortality against the green peach aphid, indicating potential use in pest control applications (Zhao et al., 2020).

properties

IUPAC Name

1-(2,5-difluorophenyl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZCRGUNLBJCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine

CAS RN

1038724-69-4
Record name 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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